Dimeric 1,3-Diaminoisoquinoline (JM642) Rescues Splicing Defects in DM1 Mouse Model: Functional Comparison vs. Monomer Baseline
The dimeric derivative of 1,3-diaminoisoquinoline (JM642) demonstrated functional rescue of mis-splicing in a DM1 mouse model, whereas monomeric 1,3-diaminoisoquinoline derivatives alone lacked sufficient binding affinity to achieve comparable in vivo efficacy [1]. This establishes that while the monomeric 1,3-diaminoisoquinoline scaffold is essential, dimerization through the C5 position is required for therapeutic-level target engagement [2].
| Evidence Dimension | Functional rescue of mis-splicing (Atp2a1 and Clcn1 genes) |
|---|---|
| Target Compound Data | JM642 (dimeric 1,3-diaminoisoquinoline derivative) rescued mis-splicing of Atp2a1 and Clcn1 genes in DM1 mouse model; alternated splicing pattern of Ldb3 gene in DM1 cell model |
| Comparator Or Baseline | Monomeric 1,3-diaminoisoquinoline derivatives (insufficient binding affinity for in vivo efficacy) |
| Quantified Difference | Qualitative functional rescue achieved only with dimeric form; monomeric forms lacked sufficient binding affinity |
| Conditions | DM1 mouse model (in vivo); DM1 cell model (in vitro); surface plasmon resonance (SPR) assay for r(CUG) repeat binding |
Why This Matters
Procurement of authentic 1,3-diaminoisoquinoline monomer enables access to the validated dimerization pathway (JM642), which is the only form demonstrated to achieve functional splicing rescue in DM1 animal models.
- [1] Matsumoto J, et al. The Dimeric Form of 1,3-Diaminoisoquinoline Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry. 2020;26(63):14305-14309. View Source
- [2] Osaka University Co-creation Bureau. Small Molecule Drug for Myotonic Dystrophy Type 1 (DM1). Technology Overview. 2022. View Source
